molecular formula C23H38N2O3.ClH B1140844 N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide CAS No. 109836-81-9

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide

Cat. No.: B1140844
CAS No.: 109836-81-9
M. Wt: 427.025
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1S,2S)-1-Hydroxy-3-(4-morpholinyl)-1-phenyl-2-propanyl]decanamide is a chemical compound with the molecular formula C23H38N2O3 . It has an average mass of 390.559 Da and a monoisotopic mass of 390.288239 Da . This product is not intended for human or veterinary use and is available for research use only.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental methods. The molecular formula of N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is C23H38N2O3 . Its average mass is 390.559 Da and its monoisotopic mass is 390.288239 Da .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide has been explored for its potential as a neurokinin-1 receptor antagonist. This characteristic is crucial for clinical efficacy in conditions like emesis and depression, as seen in a study by Harrison et al. (2001) which details an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration (Harrison et al., 2001).

Antibacterial Activity

Research by Isakhanyan et al. (2014) and Idhayadhulla et al. (2014) indicates the antibacterial properties of compounds related to this compound. These studies emphasize the significance of such compounds in combating bacterial infections (Isakhanyan et al., 2014); (Idhayadhulla et al., 2014).

Antitumor Activity

Isakhanyan et al. (2016) investigated the antitumor potential of derivatives of this compound. The study demonstrates the relevance of these compounds in cancer research, particularly for their potential use in targeted therapies (Isakhanyan et al., 2016).

Anticonvulsant Activity

Kamiński et al. (2015) synthesized compounds including 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides with potential as new hybrid anticonvulsant agents. This highlights the application of this compound and its derivatives in the development of new treatments for epilepsy (Kamiński et al., 2015).

DNA and Protein Binding Studies

N. Raj (2020) conducted research on new paracetamol derivatives, including those with morpholin-4-yl groups, focusing on their DNA and protein binding interactions. This research contributes to the understanding of how such compounds interact with biological molecules, which is crucial for drug design and development (Raj, 2020).

GABA(B) Receptor Antagonism

Ong et al. (1998) studied morpholin-2-yl-phosphinic acids as potent GABA(B) receptor antagonists. Given the structural similarities, this compound may have implications in neurological research, particularly concerning the modulation of GABA(B) receptors (Ong et al., 1998).

Neuroprotective Effects

A study by Kamanaka et al. (2004) on N-[3-(4-Oxo-3,4-dihydro-phthalazin-1-yl)phenyl]-4-(morpholin-4-yl) butanamide methanesulfonate monohydrate, a PARP inhibitor, revealed neuroprotective effects in vitro and in vivo, suggesting potential applications of this compound in neuroprotection and stroke treatment (Kamanaka et al., 2004).

Mechanism of Action

Target of Action

The primary target of N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide, also known as L-THREO-1-PHENYL-2-DECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL, is the enzyme glucosylceramide synthase (GCS) . GCS is a pivotal enzyme in ceramide metabolism, transferring a glucose residue from uridine diphosphate-glucose to ceramide .

Mode of Action

This compound acts as a chemical inhibitor for GCS . It blocks the glucosylation of ceramide by inhibiting GCS . This inhibition leads to the promotion of ceramide accumulation and enhances the concentration of anticancer drugs in cells .

Biochemical Pathways

The inhibition of GCS affects the ceramide metabolism pathway . Ceramide is a metabolic product of sphingolipids and a precursor for glycosphingolipid biosynthesis . By blocking the conversion of ceramide into glucosylceramide, the compound prevents the removal of ceramide, allowing chemotherapeutic agents to induce apoptosis through the accumulation of ceramide .

Pharmacokinetics

It is known to be active bothin vivo and in vitro . For more up-to-date information, please consult the latest research or a healthcare professional.

Result of Action

The result of the compound’s action is the enhancement of the cytotoxic effect of anticancer drugs on cells . This is achieved by promoting ceramide accumulation, which leads to increased cellular drug accumulation and drug-induced apoptosis . The compound has been shown to possess antitumor activity and inhibit cell metastasis in vitro .

Properties

IUPAC Name

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCFCUHRNOSCN-GMAHTHKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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